(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) (5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)
Brand Name: Vulcanchem
CAS No.: 3496-78-4
VCID: VC0131050
InChI: InChI=1S/C25H38O6/c1-20-8-9-23(29-12-13-30-23)15-24(20)19(31-24)14-16-17(20)4-6-21(2)18(16)5-7-25(21,26)22(3)27-10-11-28-22/h16-19,26H,4-15H2,1-3H3/t16-,17+,18+,19+,20-,21+,24+,25-/m1/s1
SMILES: CC12CCC3C(C1CCC2(C4(OCCO4)C)O)CC5C6(C3(CCC7(C6)OCCO7)C)O5
Molecular Formula: C25H38O6
Molecular Weight: 434.573

(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)

CAS No.: 3496-78-4

Cat. No.: VC0131050

Molecular Formula: C25H38O6

Molecular Weight: 434.573

* For research use only. Not for human or veterinary use.

(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) - 3496-78-4

Specification

CAS No. 3496-78-4
Molecular Formula C25H38O6
Molecular Weight 434.573
IUPAC Name (1'S,2'R,7'R,9'S,11'S,12'S,15'R,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol
Standard InChI InChI=1S/C25H38O6/c1-20-8-9-23(29-12-13-30-23)15-24(20)19(31-24)14-16-17(20)4-6-21(2)18(16)5-7-25(21,26)22(3)27-10-11-28-22/h16-19,26H,4-15H2,1-3H3/t16-,17+,18+,19+,20-,21+,24+,25-/m1/s1
Standard InChI Key DJFFGYOVKDHICP-VCACCMGRSA-N
SMILES CC12CCC3C(C1CCC2(C4(OCCO4)C)O)CC5C6(C3(CCC7(C6)OCCO7)C)O5

Introduction

Chemical Properties and Structure

Basic Identification

(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is a pregnane derivative characterized by specific stereochemistry and functional groups. Table 1 summarizes the key identification parameters of this compound.

Table 1: Chemical Identification Data

ParameterInformation
CAS Number3496-78-4
Molecular FormulaC25H38O6
Molecular Weight434.573 g/mol
IUPAC Name(1'S,2'R,7'R,9'S,11'S,12'S,15'R,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol
SMILESC[C@]12CC[C@H]3C@@H[C@@H]1CC[C@]2(O)C7(C)OCCO7

Structural Features

The compound features several key structural elements that define its chemical behavior:

  • A pregnane steroid skeleton as the core structure

  • An epoxy group specifically at the 5α and 6α positions

  • A hydroxyl group at the 17α position

  • Two ketone functional groups at positions 3 and 20, both protected as ethyleneketal groups

  • Multiple stereogenic centers that define its three-dimensional architecture

The presence of these functional groups, particularly the epoxy moiety and the protected ketones, makes this compound particularly useful in organic synthesis and medicinal chemistry applications.

ParameterRecommendation
Storage Temperature-20°C or +4°C
Shipping TemperatureRoom Temperature
Product FormatNeat
Special ConsiderationsConsidered a controlled product; may require additional documentation for purchase and handling

The compound is typically stored in a sealed container protected from light, moisture, and air to prevent decomposition or unwanted reactions of the epoxy and ketal functional groups .

Biological Activities and Applications

Research Applications

This compound has several potential applications in research:

  • As an intermediate in the synthesis of biologically active steroids

  • As a tool for studying structure-activity relationships in pregnane derivatives

  • In computational studies analyzing structure-activity relationships to predict biological activities

  • In molecular docking studies to elucidate interactions with biological targets, potentially leading to novel therapeutic applications

Related Research and Compounds

Steroid Dimers

Related research on steroid chemistry includes studies on steroid dimers, which represent an important class of compounds with diverse biological activities. These dimers can be synthesized through various strategies involving pregnane derivatives similar to the title compound.

Several types of steroid dimers have been reported in the literature:

  • Pyrazine dimers, synthesized from pregnane precursors

  • Carbamate, carbonate, or monothiocarbonate dimers derived from bile acids

  • Sulfide dimers and phosphorotrithioate dimers synthesized from α,β-unsaturated pregnane carbonyl derivatives

These studies highlight the potential of pregnane derivatives, including epoxy pregnanes, as building blocks for more complex structures with enhanced biological activities.

Related Epoxy Pregnane Compounds

Several related epoxy pregnane compounds have been documented in the literature, including:

  • Pregnane, 20,21-epoxy-20-methyl-, (5alpha)- (CAS: 54411-89-1)

  • 3beta-Hydroxy-16alpha,17alpha-epoxy-5alpha-pregnan-20-one

These compounds share structural similarities with the title compound but differ in the position of functional groups or the nature of protecting groups. Comparative studies of these related compounds could provide insights into structure-activity relationships and aid in the development of new bioactive agents.

Table 3: Related Epoxy Pregnane Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Pregnane, 20,21-epoxy-20-methyl-, (5alpha)-54411-89-1C22H36O316.5
3beta-Hydroxy-16alpha,17alpha-epoxy-5alpha-pregnan-20-oneNot specifiedC21H32O3332.5
(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)3496-78-4C25H38O6434.573

Synthetic Transformations

Role in Medroxyprogesteron Synthesis

The compound is documented as a byproduct formed during the synthesis of Medroxyprogesteron, a widely used progestational agent. Understanding the formation and properties of this byproduct is important for optimizing synthetic routes and ensuring the purity of pharmaceutical products .

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